1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole
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Overview
Description
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole is a chemical compound with a unique structure that combines elements of pyrrole and oxazole rings.
Preparation Methods
The synthesis of 1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reactants and conditions employed .
Scientific Research Applications
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole can be compared with other similar compounds such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure but may lack the oxazole component.
Oxazole derivatives: These compounds contain the oxazole ring but do not include the pyrrole ring.
Methanopyrrolo derivatives: These compounds have a similar methano-bridged structure but may differ in the specific ring systems involved.
The uniqueness of this compound lies in its combined pyrrole and oxazole rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
639091-96-6 |
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Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-oxa-5-azatricyclo[5.1.1.01,5]non-7-ene |
InChI |
InChI=1S/C7H9NO/c1-6-2-7(1)4-9-5-8(7)3-6/h1H,2-5H2 |
InChI Key |
OEHNGCVCWBHWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC13COCN3C2 |
Origin of Product |
United States |
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